1-Methyloctahydrocyclopenta[b]pyrrol-5-amine
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Overview
Description
1-Methyloctahydrocyclopenta[b]pyrrol-5-amine is a chemical compound with the molecular formula C8H18N2 It is known for its unique structure, which includes a cyclopentane ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a precursor compound using hydrogenation techniques. The reaction conditions often require a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-Methyloctahydrocyclopenta[b]pyrrol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
1-Methylpyrrolidine: A simpler analog with a single pyrrolidine ring.
Cyclopentylamine: Contains a cyclopentane ring with an amine group.
Octahydroindole: Similar fused ring structure but with different substituents.
Uniqueness: 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine is unique due to its specific fused ring structure and the presence of a methyl group
Properties
Molecular Formula |
C8H16N2 |
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Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-5-amine |
InChI |
InChI=1S/C8H16N2/c1-10-3-2-6-4-7(9)5-8(6)10/h6-8H,2-5,9H2,1H3 |
InChI Key |
IPYGPURFOILEKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C1CC(C2)N |
Origin of Product |
United States |
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